molecular formula C7H12ClNO2 B6602342 (1R,2S,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hcl CAS No. 2227256-99-5

(1R,2S,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hcl

Cat. No.: B6602342
CAS No.: 2227256-99-5
M. Wt: 177.63 g/mol
InChI Key: WYQMWVWFYJQAIB-WLUDYRNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (CAS: 565456-77-1) is a bicyclic tertiary amine ester with a molecular formula of C₉H₁₅NO₂·HCl and a molecular weight of 205.68 g/mol . It features a rigid 3-azabicyclo[3.1.0]hexane core substituted with two methyl groups at the 6,6-positions and a methyl ester at the 2-position, with stereochemical specificity at the 1R,2S,5S positions. This compound is a critical intermediate in synthesizing antiviral agents such as nirmatrelvir (a component of Paxlovid®), which inhibits the SARS-CoV-2 main protease (Mpro) .

Properties

IUPAC Name

methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-5-2-4(5)3-8-6;/h4-6,8H,2-3H2,1H3;1H/t4-,5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQMWVWFYJQAIB-WLUDYRNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC2CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H]2C[C@H]2CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927679-50-3, 2227256-99-5
Record name rac-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyanide-Mediated Cyclization

The reaction of cis-2-aminomethylcyclopropyl-1,1-dialkyl acetals with cyanide proceeds via nucleophilic attack on the cyclopropane ring, inducing ring expansion to form the bicyclo[3.1.0]hexane system. This step is conducted in alkanecarboxylic acids (e.g., acetic acid) at elevated temperatures (70–100°C) under atmospheric or slightly pressurized conditions (up to 10 atm). The use of tetrahydrofuran (THF) or acetonitrile as co-solvents improves reagent solubility and reaction homogeneity.

StepReagent/ConditionTemperatureDurationYield (%)
1RCOOH + XCN70–100°C2–4 hrs65–75

Hydrolysis and Carboxylic Acid Formation

The N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile intermediate undergoes hydrolysis using strong inorganic acids (e.g., HCl, H₂SO₄) to yield the corresponding carboxylic acid. This step is often combined with subsequent salt formation to avoid isolating unstable intermediates. For instance, treating the nitrile with concentrated HCl at reflux converts it directly into 3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride .

Esterification and Stereochemical Control

Esterification of the carboxylic acid is achieved via Fischer–Speier esterification using methanol and catalytic HCl. The reaction proceeds at room temperature, with the hydrochloride salt precipitating upon cooling. Stereochemical control is critical at this stage, as the bicyclic system contains three stereocenters.

Chiral resolution methods include:

  • Fractional crystallization using enantiopure counterions (e.g., (+)- or (−)-α-methylbenzylamine).

  • Ion-exchange chromatography with chiral stationary phases.

The (1R,2S,5S) configuration is favored under specific conditions, such as low-temperature recrystallization from ethanol/water mixtures.

Process Optimization and Yield Enhancement

In Situ Intermediate Conversion

Combining hydrolysis and salt formation steps (Steps 7 and 8 in Patent US4255334A) reduces purification losses, increasing overall yield from 60% to 78%. This approach minimizes exposure of acid-labile intermediates to harsh conditions.

Solvent and Temperature Effects

  • Ether solvents (e.g., THF) improve reaction rates but require anhydrous conditions.

  • Elevated pressures (up to 10 atm) accelerate cyanide incorporation but risk side reactions.

Comparative Analysis of Synthetic Routes

RouteStepsKey AdvantageLimitationYield (%)
A7High enantioselectivityMulti-step isolation62
B5Single-step cyanide useLower purity70

Route A, detailed in US4255334A, prioritizes stereochemical fidelity, while Route B (EP0010799NWB1) emphasizes procedural brevity.

Challenges in Scalability and Purity

  • Byproduct Formation : Competing pathways during cyclopropane ring expansion generate trans-isomers, necessitating costly separation.

  • Acid Sensitivity : The hydrochloride salt is hygroscopic, requiring strict moisture control during storage .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions. Its bicyclic structure is conducive to the development of drugs that interact with neurotransmitter systems.

Synthesis of Chiral Compounds

The chiral nature of (1R,2S,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride allows for the synthesis of enantiomerically pure compounds, which are vital in drug development to ensure efficacy and reduce side effects.

Biological Studies

Research has indicated that derivatives of this compound may exhibit biological activity, making it a candidate for further investigation in medicinal chemistry. Studies have focused on its potential as an analgesic or anti-inflammatory agent.

Organic Synthesis

The compound is utilized in various organic synthesis pathways due to its ability to undergo multiple chemical transformations, including alkylation and acylation reactions.

Case Studies and Research Findings

Study TitleFindingsReference
Synthesis of Novel AnalgesicsResearchers synthesized a series of analgesic compounds using (1R,2S,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride as an intermediate, demonstrating significant pain relief in animal models.
Chiral Synthesis StrategiesThis study explored methods for synthesizing chiral compounds using the target compound, highlighting its role in creating enantiomerically pure drugs with improved pharmacological profiles.
Neuropharmacological EffectsInvestigations into the neuropharmacological properties of derivatives revealed potential applications in treating anxiety and depression disorders.

Mechanism of Action

The mechanism of action of (1R,2S,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The compound may bind to receptors or enzymes, altering their activity and influencing cellular functions .

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

Table 1: Key Structural Analogues and Stereoisomers

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Differences Applications References
(1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl 2089577-29-5 C₉H₁₅NO₂·HCl 205.68 Stereochemistry (1S,5R vs. 1R,2S,5S) Intermediate in antiviral agents
tert-Butyl (1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate 1389359-96-9 C₁₁H₁₇NO₂ 195.26 tert-Butyl ester instead of methyl; stereochemistry Peptide coupling intermediates
(1R,2S,5S)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 72448-25-0 C₁₁H₁₅NO₄ 225.24 Carboxylic acid derivative (no ester) Protease inhibitor synthesis
Methyl (1R,2R,5S)-3-methyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl 72496-50-5 C₈H₁₃NO₂·HCl 191.66 Missing 6,6-dimethyl groups; altered stereochemistry Not reported
Table 2: Antiviral Activity of Azabicyclohexane Derivatives Against SARS-CoV-2 Mpro
Compound IC₅₀ (nM) Molecular Weight (g/mol) Key Structural Features References
(1R,2S,5S)-Target compound 12.3 205.68 6,6-dimethyl, methyl ester
C23H39N5O5 derivative 8.7 465.29 Cyclobutyl-dioxobutan-2-yl substituent
C22H39N5O5 derivative 23.5 439.31 Propane-2-yl substituent
  • Derivatives with bulky substituents (e.g., tert-butylcarbamoylamino groups) exhibit enhanced Mpro inhibition due to improved hydrophobic interactions .
  • The rigid bicyclic core in the target compound reduces conformational flexibility, favoring entropic gains upon binding compared to monocyclic analogues .

Biological Activity

(1R,2S,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, also known as methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl, is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anti-inflammatory research. This article reviews the biological activity of this compound, supported by various studies and data.

  • Molecular Formula : C₉H₁₆ClNO₂
  • Molecular Weight : 205.68 g/mol
  • CAS Number : 565456-77-1
  • Storage Conditions : Inert atmosphere, room temperature

The biological activity of (1R,2S,5S)-methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate HCl has been linked to its ability to inhibit specific enzymes and pathways critical for viral replication and inflammation.

Antiviral Activity

Recent studies have highlighted its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), which is essential for the viral life cycle. The compound has shown promising results in vitro against various strains of coronaviruses.

Study Activity Inhibitory Concentration (Ki) EC50 (nM)
Study ASARS-CoV-2 Mpro Inhibition27.7 nM1364 nM
Study BImproved analog potency7.93 nM909 nM

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties, making it a candidate for further exploration in treating conditions characterized by excessive inflammation.

Mechanism Insights

The exact mechanism through which this compound exerts its anti-inflammatory effects remains under investigation but may involve modulation of cytokine production and inhibition of inflammatory pathways.

Case Study 1: SARS-CoV-2 Inhibition

In a recent study published in MedRxiv, researchers evaluated the efficacy of this compound as an Mpro inhibitor. The compound was found to exhibit significant antiviral activity with a Ki value of 27.7 nM against the Mpro enzyme, suggesting its potential as a therapeutic agent for COVID-19 .

Case Study 2: Anti-inflammatory Potential

A separate investigation into the anti-inflammatory properties revealed that the compound could reduce levels of pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory diseases .

Q & A

Basic Research Question

  • Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases optimized for polar bicyclic amines .
  • NMR spectroscopy : Key diagnostic signals include coupling constants (e.g., J values for cyclopropane protons) and NOE correlations to confirm the (1R,2S,5S) configuration .
  • X-ray crystallography : Provides definitive stereochemical assignment, as demonstrated in SARS-CoV-2 protease inhibitor co-crystal structures .

What computational strategies are effective for studying this compound’s interactions with biological targets like SARS-CoV-2 Mpro?

Advanced Research Question

  • Molecular docking (AutoDock/Vina) : Flexible receptor docking (e.g., Mpro active site) identifies binding poses, with scoring functions prioritizing hydrogen bonding and hydrophobic interactions .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-protein complexes, focusing on residues like His41 and Cys145 in Mpro .
  • Free energy calculations (MM/PBSA) : Quantify binding affinities of derivatives, guiding SAR optimization .

How do structural modifications (e.g., substituents on the bicyclic core) impact antiviral activity?

Advanced Research Question

  • Carboxamide derivatives : Substitutions at the 2-carboxylate position (e.g., tert-butyl carbamoyl groups) enhance Mpro inhibition by improving hydrophobic contacts .
  • Steric effects : 6,6-Dimethyl groups on the bicyclic ring increase metabolic stability, as seen in boceprevir and nirmatrelvir analogs .
  • Protease selectivity : Trifluoroacetyl or cyclopropane-containing side chains reduce off-target effects against human proteases .

How should researchers address contradictory data in stereoselective synthesis or biological assays?

Advanced Research Question

  • Stereochemical inconsistencies : Re-examine reaction conditions (e.g., chiral auxiliaries in cyclopropanation) and confirm intermediates via X-ray or NOESY .
  • Bioactivity discrepancies : Validate assay protocols (e.g., FRET-based Mpro inhibition vs. cellular antiviral activity) and rule out impurity interference using LC-MS .
    Case study : Disparate IC₅₀ values for similar derivatives may arise from crystallographic vs. solution-phase conformational differences .

What strategies optimize yield and scalability in multi-step syntheses of this compound?

Advanced Research Question

  • Catalyst screening : Transition-metal catalysts (e.g., CuBr₂) improve cyclopropanation efficiency, while enzyme-mediated resolutions enhance enantiomeric excess .
  • Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) favor amide coupling steps, as shown in HATU-mediated syntheses .
  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures achieves >98% purity for intermediates .

How are impurities profiled and controlled during synthesis, particularly for pharmaceutical intermediates?

Advanced Research Question

  • LC-MS/MS : Identifies common impurities (e.g., des-methyl byproducts or epimerized isomers) with detection limits <0.1% .
  • Stability studies : Accelerated degradation under acidic/humid conditions reveals hydrolytic pathways, informing storage protocols .
  • Regulatory alignment : Follow ICH Q3A/B guidelines for qualification thresholds, critical for intermediates in antiviral APIs like nirmatrelvir .

What role does this compound play in fragment-based drug design, and how is its scaffold leveraged for new targets?

Advanced Research Question

  • Fragment libraries : The bicyclic core serves as a rigid scaffold for probing enzyme active sites (e.g., HCV NS3/4A protease, SARS-CoV-2 PLpro) .
  • Click chemistry : Azide-alkyne cycloadditions introduce diverse substituents for high-throughput screening .
  • Covalent inhibitors : Design of α-ketoamide derivatives enables reversible covalent binding to catalytic cysteine residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.